Ellipravin
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Overview
Description
Ellipravin is a small molecule drug initially developed by Asubio Pharma Co. Ltd. It is known for its potential antitumor activity and has been studied for its effects on various types of cancer, including leukemia, colon cancer, and lung carcinoma . The molecular formula of this compound is C22H23BrN2O5 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ellipravin can be synthesized through the formation of quaternary salts of 2-(2’-oxoalkoxy)-9-hydroxyellipticines . The synthesis involves the reaction of 9-hydroxyellipticine with various alkylating agents under controlled conditions to form the desired quaternary salts. The reaction conditions typically include the use of organic solvents and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and purity, and implementing stringent quality control measures. The process may also involve the use of advanced technologies such as continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Ellipravin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced antitumor activity and reduced toxicity .
Scientific Research Applications
Chemistry: Used as a model compound for studying the synthesis and reactivity of quaternary salts.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including leukemia, colon cancer, and lung carcinoma.
Industry: Potential applications in the development of new anticancer drugs and other pharmaceutical products.
Mechanism of Action
Ellipravin exerts its effects primarily through the inhibition of p53 protein phosphorylation . The p53 protein is a tumor suppressor gene that plays a crucial role in regulating cell cycle and apoptosis. By inhibiting the phosphorylation of p53, this compound disrupts the normal function of this protein, leading to the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit cdk2 kinase activity, further contributing to its anticancer effects .
Comparison with Similar Compounds
- Elliptinium
- 9-Hydroxyellipticine
- SUN 4599
Properties
Molecular Formula |
C22H23BrN2O5 |
---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)oxane-3,4,5-triol;bromide |
InChI |
InChI=1S/C22H22N2O5.BrH/c1-10-15-8-24(22-21(28)20(27)17(26)9-29-22)6-5-13(15)11(2)19-18(10)14-7-12(25)3-4-16(14)23-19;/h3-8,17,20-22,25-28H,9H2,1-2H3;1H/t17-,20-,21+,22+;/m0./s1 |
InChI Key |
OKNKQPUDKRCBIK-MAVIPZKQSA-N |
Isomeric SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O.[Br-] |
Canonical SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C5C(C(C(CO5)O)O)O.[Br-] |
Origin of Product |
United States |
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